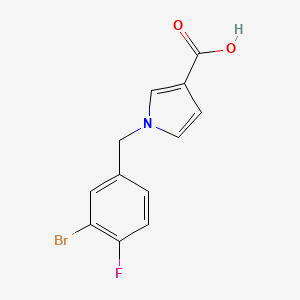

1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-bromo-4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2/c13-10-5-8(1-2-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCGKIGQFQZEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=C2)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 3-Bromo-4-fluorobenzyl Intermediate

The 3-bromo-4-fluorobenzyl group is a key substituent in the target molecule, and its synthesis is typically achieved through the preparation of 3-bromo-4-fluorobenzyl alcohol or related intermediates.

Starting Material: 3-Bromo-4-fluorobenzoic acid or its reactive derivatives (esters, acid chlorides) serve as primary precursors.

Reduction to Benzyl Alcohol: The 3-bromo-4-fluorobenzyl alcohol is prepared by reducing 3-bromo-4-fluorobenzoyl fluoride using a hydride complex such as sodium borohydride in the presence of a diluent like isopropanol. The reaction is conducted at controlled temperatures between 0 and 50 °C to ensure selectivity and yield.

Intermediate Formation: New intermediates of formula (II c) can be obtained by reacting 3-bromo-4-fluorobenzoic acid or its derivatives with alcohols or chloroformic acid esters, often in the presence of catalysts, acid acceptors, and diluents to facilitate the formation of reactive intermediates suitable for further transformations.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Conversion to acid chloride | 3-bromo-4-fluorobenzoic acid + SOCl2 or equivalent | Formation of 3-bromo-4-fluorobenzoyl chloride |

| 2 | Reduction | Sodium borohydride, isopropanol, 0-50 °C | 3-bromo-4-fluorobenzyl alcohol |

This intermediate is crucial for subsequent alkylation steps.

Synthesis of the Pyrrole-3-carboxylic Acid Core

The pyrrole-3-carboxylic acid moiety can be synthesized using established pyrrole synthesis techniques, often involving ring-closure reactions from suitable precursors.

General Method: One approach involves bromination of aldehydes followed by ring-closure with β-ketoesters and ammonia or amines under controlled temperature and alkaline conditions.

Example: Bromination of propionaldehyde with bromine (0-50 °C) in an aprotic solvent (e.g., toluene, methylene chloride, dimethylformamide, or dimethyl sulfoxide) yields 2-bromopropionaldehyde. This intermediate undergoes ring-closure with ethyl acetoacetate and ammonium hydroxide to form substituted pyrrole carboxylic acid esters.

Advantages: This method offers mild reaction conditions, high conversion rates, and is amenable to scale-up with relatively low environmental impact compared to other methods using tert-butyl acetoacetate.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Propionaldehyde + Br2, 0-50 °C, aprotic solvent | 2-bromopropionaldehyde |

| 2 | Ring-closure | 2-bromopropionaldehyde + ethyl acetoacetate + NH4OH, 0-50 °C, alkaline | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester |

The ester can be hydrolyzed to the corresponding carboxylic acid if needed.

Coupling of the 3-Bromo-4-fluorobenzyl Group to the Pyrrole Core

The final step involves the formation of the 1-(3-bromo-4-fluorobenzyl) substituent on the nitrogen of the pyrrole ring.

Alkylation Strategy: The pyrrole nitrogen can be alkylated with the prepared 3-bromo-4-fluorobenzyl bromide or alcohol derivative under basic conditions to form the N-substituted pyrrole.

Continuous Flow Synthesis: Recent advances include the use of one-step continuous flow synthesis combining tert-butyl acetoacetates, amines, and α-bromoketones to directly generate substituted pyrrole-3-carboxylic acids. This method can be adapted to substrates like 3-bromo-4-fluorobenzyl derivatives to achieve efficient synthesis with improved yields and scalability.

Advantages: The continuous flow method allows in situ saponification of esters and coupling in a single microreactor, enhancing efficiency and yield compared to batch processes.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | Pyrrole-3-carboxylic acid + 3-bromo-4-fluorobenzyl halide, base (e.g., K2CO3), solvent (e.g., DMF), room temperature to mild heating | 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid |

Summary Table of Preparation Methods

Research Findings and Analytical Data

Yield and Efficiency: Continuous flow synthesis of substituted pyrrole-3-carboxylic acids has demonstrated yields up to 65% or higher, outperforming traditional batch methods.

Reaction Conditions: The use of aprotic solvents and controlled temperature ranges (0-50 °C) is critical for selective bromination and ring-closure steps.

Scalability: The continuous flow approach enables scale-up to gram quantities with consistent product quality, facilitating further pharmaceutical or chemical applications.

Purification: After synthesis, purification typically involves standard chromatographic techniques to isolate the target compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Bromine

The 3-bromo-4-fluorobenzyl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the fluorine atom, which activates the bromine for displacement.

Common Reagents and Conditions

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Sodium azide (NaN₃) | DMF, 80–100°C, 12–24 hrs | 1-(3-Azido-4-fluorobenzyl)-derivative |

| Potassium thiocyanate (KSCN) | DMSO, K₂CO₃, 60°C, 6 hrs | 1-(3-Thiocyanato-4-fluorobenzyl)-analogue |

| Methanol (NaOMe) | Methanol, reflux, 8 hrs | 1-(3-Methoxy-4-fluorobenzyl)-product |

Mechanistic Notes :

-

The fluorine atom at the 4-position ortho to bromine enhances electrophilicity at C3 via inductive effects, facilitating NAS .

-

Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing transition states .

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-derived transformations:

Esterification

| Alcohol | Catalyst/Conditions | Product Yield |

|---|---|---|

| Methanol | H₂SO₄, reflux, 4 hrs | 85–90% |

| Ethanol | DCC/DMAP, RT, 12 hrs | 78–82% |

Example :

Decarboxylation

Heating above 200°C induces decarboxylation, yielding CO₂ and 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole.

Amidation

Coupling with amines (e.g., benzylamine) using EDCI/HOBt in DMF produces corresponding amides:

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the 2- and 5-positions:

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro-1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄, 50°C | 2-Sulfo- derivative |

Regioselectivity : The carboxylic acid group at C3 deactivates the ring but directs electrophiles to the less hindered C2 and C5 positions.

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces the acid to the corresponding alcohol:

Oxidation of the Pyrrole Ring

Strong oxidizing agents (e.g., KMnO₄) degrade the pyrrole ring, forming maleimide derivatives under acidic conditions.

Scientific Research Applications

Antibacterial Activity

Research has indicated that pyrrole derivatives, including 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid, exhibit significant antibacterial properties. A study highlighted its potential as a DNA Gyrase and Topo IV inhibitor, which are crucial targets for antibacterial agents. The compound demonstrated activity against Gram-positive bacterial strains, suggesting its utility in treating bacterial infections .

Antituberculosis Activity

Recent advancements in pyrrole chemistry have led to the development of derivatives with potent antituberculosis activity. Compounds derived from pyrrole-3-carboxylic acids have shown promising results against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 5 µM . This positions this compound as a potential lead compound for further research in antituberculosis drug development.

Organic Electronics

The incorporation of fluorinated compounds in organic electronics has been extensively studied due to their enhanced electronic properties. The presence of the bromine and fluorine substituents in this compound may improve charge transport characteristics, making it a candidate for organic semiconductors and photovoltaic devices .

Polymer Chemistry

The compound can serve as a building block for the synthesis of functionalized polymers. Its unique structure allows for modifications that can tailor the physical properties of polymers for specific applications, such as drug delivery systems or smart materials .

Case Study 1: Antibacterial Screening

In a laboratory setting, this compound was screened alongside other pyrrole derivatives against various bacterial strains. The results indicated that this compound exhibited superior activity compared to its non-fluorinated counterparts, reinforcing the hypothesis that fluorination enhances biological activity .

Case Study 2: Synthesis of Functional Polymers

Researchers synthesized a series of polymers incorporating this compound. These polymers were tested for their mechanical properties and thermal stability. The findings suggested that the inclusion of this pyrrole derivative significantly improved the thermal stability and mechanical strength of the resulting materials, paving the way for applications in high-performance materials .

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Physicochemical Properties

- Lipophilicity : The bromine and fluorine substituents in the target compound likely increase logP compared to methyl or thienyl analogs, enhancing blood-brain barrier penetration .

- Receptor Binding: Pyrazole derivatives (e.g., 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid) show affinity for cannabinoid receptors, suggesting the target compound may share similar applications .

- Metabolic Stability: Trifluoromethyl groups (e.g., in oxazinone derivatives) resist oxidative metabolism, whereas ester derivatives (e.g., ethyl ester in ) may undergo hydrolysis in vivo .

Functional Group Impact

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables ionic interactions with biological targets, while esters (e.g., ) serve as prodrugs to improve bioavailability.

- Halogen Effects : Bromine’s bulkiness and fluorine’s electronegativity may enhance binding to hydrophobic pockets compared to smaller substituents like methyl .

Biological Activity

1-(3-Bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. The structural characteristics of pyrrole derivatives often correlate with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H10BrFNO2

- Molecular Weight : 295.11 g/mol

- IUPAC Name : this compound

The compound features a pyrrole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Pyrrole derivatives (general) | 3.12 - 12.5 | Escherichia coli |

The exact MIC for this compound is yet to be determined but is expected to fall within the effective range observed for related compounds .

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in various cancer cell lines by modulating cell signaling pathways.

Case Study : A study examining a series of pyrrole derivatives demonstrated that certain analogs exhibited potent cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Signaling Modulation : These compounds can alter signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Alteration : They may influence the expression of genes involved in metabolic processes and cellular responses to stress.

Safety and Toxicity

While the therapeutic potential is promising, safety profiles must be established through rigorous testing. Preliminary assessments suggest that some pyrrole derivatives exhibit low toxicity in vitro; however, comprehensive in vivo studies are essential to confirm these findings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves pyrrole ring formation via the Clauson-Kaas reaction (using furans and amines under acidic conditions), followed by benzylation with 3-bromo-4-fluorobenzyl bromide. For example, Clauson-Kaas conditions (e.g., heating with NH or substituted amines) yield the pyrrole core, which is then alkylated using a benzyl halide in the presence of a base like CsCO . Intermediates are typically characterized by H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo-fluorobenzyl groups) and LC-MS to confirm molecular weights .

Q. How can researchers optimize the yield of the benzylation step in the synthesis of this compound?

- Methodological Answer : Yield optimization often involves testing reaction parameters:

- Catalyst : Pd-based catalysts (e.g., Pd(dba)) with ligands like XPhos improve coupling efficiency .

- Temperature : Heating to 100–120°C under inert atmosphere (N) enhances reactivity .

- Purification : Use of reverse-phase HPLC or column chromatography with gradients of EtOAc/hexane can isolate the product with >95% purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for pyrrole-3-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from:

- Tautomerism : The pyrrole ring’s NH proton can exhibit dynamic exchange, broadening signals. Use DMSO-d as a solvent to stabilize tautomers and acquire clear spectra .

- Impurity interference : Contradictory LC-MS peaks (e.g., m/z 320 vs. 322 for bromine isotopes) require high-resolution MS (HRMS) to distinguish isotopic patterns .

- X-ray crystallography : For absolute conformation confirmation, single-crystal analysis resolves ambiguities in substituent positioning .

Q. How do electronic effects of the 3-bromo-4-fluorobenzyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine’s electron-withdrawing effect activates the benzene ring for nucleophilic substitution. For example:

- Suzuki Coupling : Reaction with arylboronic acids in THF/HO (Pd(OAc), SPhos) replaces Br with aryl groups .

- Buchwald-Hartwig Amination : Use of Pd catalysts and strong bases (e.g., t-BuONa) facilitates C-N bond formation at the Br site .

Q. What experimental designs are recommended for studying the acid’s coordination chemistry with metal ions?

- Methodological Answer :

- pH titration : Monitor deprotonation of the carboxylic acid (pKa ~4–5) and pyrrole NH (pKa ~17) using UV-Vis or H NMR .

- Metal complexation : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water mixtures. Characterize complexes via FT-IR (shift in COO stretching to ~1590 cm) and cyclic voltammetry to assess redox activity .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition of the pyrrole ring under acidic or oxidative conditions?

- Solution :

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to protect the pyrrole NH during harsh reactions (e.g., nitrations). Deprotection with TFA restores the NH group .

- Low-temperature reactions : Perform oxidations (e.g., PCC for alcohol to ketone) at 0–5°C to minimize ring degradation .

Q. What analytical techniques are critical for distinguishing regioisomers in benzylated pyrrole derivatives?

- Techniques :

- NOESY NMR : Correlates spatial proximity of benzyl protons to pyrrole substituents .

- DFT calculations : Predict chemical shifts and compare with experimental NMR data to assign regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.